molecular formula C9H8BrN3O B12812785 1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one

1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B12812785
M. Wt: 254.08 g/mol
InChI Key: SNXKWGCSBNPNHA-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with an imidazol-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one is unique due to its imidazol-2-one moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

3-(5-bromo-4-methylpyridin-2-yl)-1H-imidazol-2-one

InChI

InChI=1S/C9H8BrN3O/c1-6-4-8(12-5-7(6)10)13-3-2-11-9(13)14/h2-5H,1H3,(H,11,14)

InChI Key

SNXKWGCSBNPNHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)N2C=CNC2=O

Origin of Product

United States

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